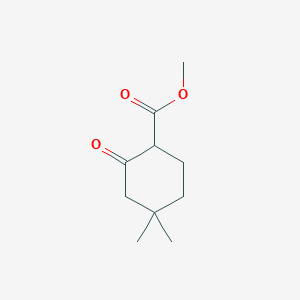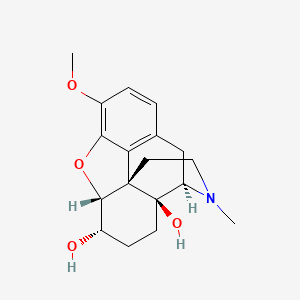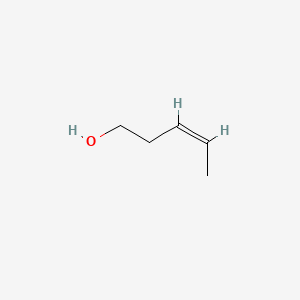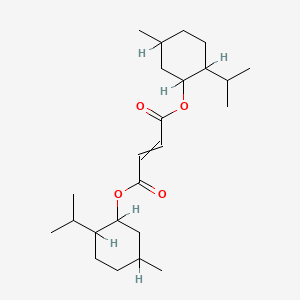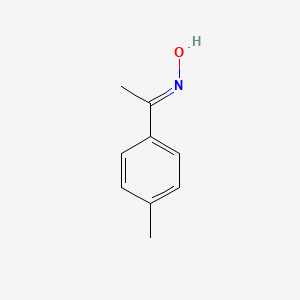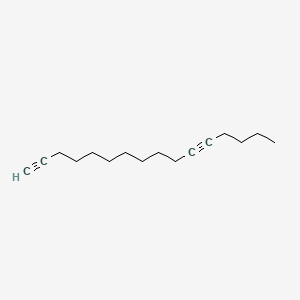
1,11-Hexadecadiyne
Overview
Description
1,11-Hexadecadiyne is a chemical compound with the molecular formula C16H26 . It is a metabolite found in methanolic extracts of plants belonging to the genus "Exitiosa" .
Molecular Structure Analysis
The 1,11-Hexadecadiyne molecule contains a total of 41 bonds. There are 15 non-H bonds, 2 multiple bonds, 9 rotatable bonds, and 2 triple bonds .Physical And Chemical Properties Analysis
1,11-Hexadecadiyne has a molecular weight of 218.38 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Polymer Synthesis and Crosslinking
1,11-Hexadecadiyne, along with other diynes, has been utilized in the synthesis of specialized polymers. Gentsy and Farona (1995) demonstrated the cyclotrimerization of diynes, including 1,11-dodecadiyne, to create benzocyclobutene-capped oligomers. These oligomers exhibit crosslinking reactions at high temperatures, resulting in thermosetting thermoplastics, which are hard at room temperature but soften at higher temperatures (Gentsy & Farona, 1995).
Semiconductor Materials
Diacetylene monomers like 1,11-dodecadiyne have been used to create semiconducting polymers. Grasso, Thakur, and Lando (1985) prepared crystallized and polymerized forms of 1,11-dodecadiyne, which were structurally characterized and found to have semiconductor properties (Grasso, Thakur, & Lando, 1985).
Material Science and Chemistry
In a broader context, diacetylenes, including 1,11-Hexadecadiyne, have been essential in the study of material science and chemistry. This includes research into crystal structures, vibrational amplitudes, and molecular conformation in various states. Studies such as those by Trætteberg et al. (1979) on similar diacetylenes provide insights into the molecular behavior of these compounds (Trætteberg et al., 1979).
Isotope Engineering
Hexadecadiynes can play a role in isotope engineering research. Vuong et al. (2018) explored the isotope engineering of lamellar compounds and its effects on van der Waals interactions in materials like hexagonal boron nitride. This research indicates potential applications of diacetylenes in modifying material propertiesthrough isotope engineering (Vuong et al., 2018).
Liquid-Crystalline Materials
Hexadecadiynes are also relevant in the synthesis and characterization of liquid-crystalline materials. Pieterse et al. (2001) synthesized Hexaazatriphenylene-hexacarboxy triimide, a material displaying liquid crystalline properties, potentially indicating a similar pathway for hexadecadiynes in developing advanced materials (Pieterse et al., 2001).
Environmental and Energy Applications
1,11-Hexadecadiyne's derivatives may find applications in environmental and energy research. For instance, Seth-Smith et al. (2002) described the biodegradation of explosives using Rhodococcus rhodochrous, which could be linked to broader applications of hexadecadiyne compounds in environmental remediation (Seth-Smith et al., 2002). Additionally, Cunningham et al. (1994) explored metal-catalyzed alkylation of alkenes, suggesting potential applications in fuel and energy sectors, where hexadecadiynes might be used as intermediates or catalysts (Cunningham et al., 1994).
Safety And Hazards
The safety data sheet for 1,11-Hexadecadiyne indicates that it is not particularly hazardous . It is intended for research use only .
Relevant Papers One relevant paper discusses the formation of self-assembled monolayers on Si(100) electrodes with different alkyl chain lengths for electron transfer studies . The paper explores the experimental conditions required for reacting hydrogen-terminated Si(100) with α,ω-diynes of different lengths via thermal hydrosilylation of 1,6-heptadiyne, 1,8-nonadiyne, 1,10-undecadiyne, and 1,15-hexadecadiyne .
properties
IUPAC Name |
hexadeca-1,11-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4-9,11,13-16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDDITZXHDRNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072405 | |
| Record name | 1,11-Hexadecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Hexadecadiyne | |
CAS RN |
71673-32-0 | |
| Record name | 1,11-Hexadecadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71673-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,11-Hexadecadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071673320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,11-Hexadecadiyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,11-Hexadecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1598997.png)
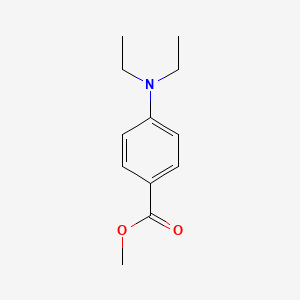
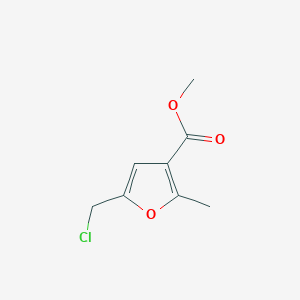
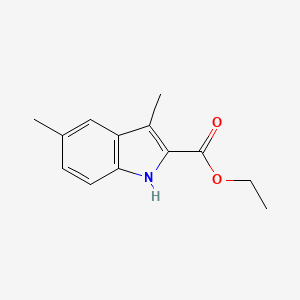
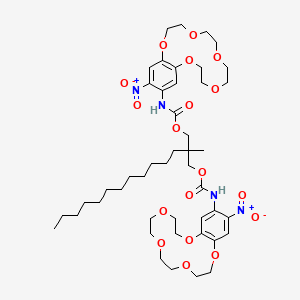
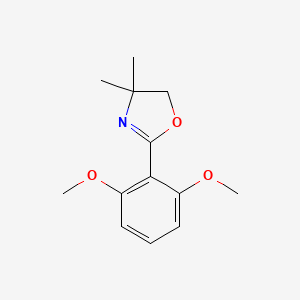

![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B1599010.png)
![Tris[3-(perfluorooctyl)phenyl]phosphine](/img/structure/B1599011.png)
